molecular formula C25H27NO2 B13746809 2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol

2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol

Cat. No.: B13746809
M. Wt: 373.5 g/mol
InChI Key: DBBDVPVAFSNBHH-UHFFFAOYSA-N
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Description

2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol is a chemical compound with the molecular formula C25H27NO2 and a molecular weight of 373.495 g/mol This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a dibenzylamino group attached to a phenyl ring

Chemical Reactions Analysis

2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like phenols and amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol involves its interaction with specific molecular targets and pathways. The oxetane ring is known to be a strong hydrogen bond acceptor, which can enhance the solubility and metabolic stability of the compound . The dibenzylamino group can interact with various biological targets, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the oxetane ring and the dibenzylamino group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H27NO2

Molecular Weight

373.5 g/mol

IUPAC Name

2-[3-[4-(dibenzylamino)phenyl]oxetan-3-yl]ethanol

InChI

InChI=1S/C25H27NO2/c27-16-15-25(19-28-20-25)23-11-13-24(14-12-23)26(17-21-7-3-1-4-8-21)18-22-9-5-2-6-10-22/h1-14,27H,15-20H2

InChI Key

DBBDVPVAFSNBHH-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CCO)C2=CC=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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